molecular formula C6H13N3OS B1388223 N-(Hydrazinecarbonothioyl)pivalamide CAS No. 914347-05-0

N-(Hydrazinecarbonothioyl)pivalamide

Cat. No. B1388223
M. Wt: 175.25 g/mol
InChI Key: SOKSVAKOWUDYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hydrazinecarbonothioyl)pivalamide (NHC-PVA) is an organic compound with the molecular formula C7H14N2O2S. It is a derivative of pivalic acid and is used in a variety of scientific research applications. NHC-PVA is a versatile molecule that can be used in a variety of biochemical and physiological studies. It has a wide range of applications, including biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

N-(Hydrazinecarbonothioyl)pivalamide is used in a variety of scientific research applications. It is commonly used in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the study of protein folding and stability, as well as in the study of drug-receptor interactions. N-(Hydrazinecarbonothioyl)pivalamide has been used in the study of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism Of Action

N-(Hydrazinecarbonothioyl)pivalamide binds to proteins and enzymes through a variety of mechanisms. It can bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also bind to enzymes through covalent bonding. N-(Hydrazinecarbonothioyl)pivalamide can also bind to receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Biochemical And Physiological Effects

N-(Hydrazinecarbonothioyl)pivalamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors. It has also been found to have anti-inflammatory and anti-cancer properties. In addition, N-(Hydrazinecarbonothioyl)pivalamide has been found to have neuroprotective and neuroregenerative properties.

Advantages And Limitations For Lab Experiments

N-(Hydrazinecarbonothioyl)pivalamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a low-cost compound that can be used in a variety of experiments. However, N-(Hydrazinecarbonothioyl)pivalamide is not soluble in water, which can limit its use in some experiments.

Future Directions

N-(Hydrazinecarbonothioyl)pivalamide has a variety of potential future applications. It could be used in the development of new drugs, as well as in the study of protein-protein interactions and drug-receptor interactions. It could also be used in the study of diseases such as cancer, Alzheimer's, and diabetes. Additionally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of environmental toxins on the human body. Finally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of aging on the human body.

properties

IUPAC Name

N-(aminocarbamothioyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-6(2,3)4(10)8-5(11)9-7/h7H2,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSVAKOWUDYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661738
Record name N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Hydrazinecarbonothioyl)pivalamide

CAS RN

914347-05-0
Record name N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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